Argon;xenon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

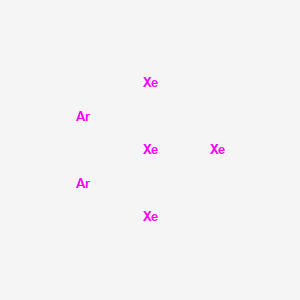

Argon and xenon are noble gases that belong to Group 18 of the periodic table. These elements are known for their chemical inertness due to their complete valence electron shells. under specific conditions, they can form compounds. The compound “Argon;xenon” (ArXe) is a unique example of a noble gas compound, showcasing the intriguing chemistry of these otherwise inert elements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of argon and xenon compounds typically involves the use of extreme conditions, such as high pressures and low temperatures. One common method is the formation of gas hydrates, where noble gases are trapped within the crystal lattice of water . Another method involves the use of ultraviolet light to induce reactions between xenon and fluorine, forming xenon fluorides, which can then react with argon under specific conditions .

Industrial Production Methods: Industrial production of argon and xenon involves the fractional distillation of liquid air. This process separates the different components of air based on their boiling points. Argon is separated at 87.3 K, while xenon is obtained as a byproduct of the separation of air into oxygen and nitrogen .

Chemical Reactions Analysis

Types of Reactions: Argon and xenon compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Xenon, in particular, forms a variety of compounds with fluorine and oxygen .

Common Reagents and Conditions: Common reagents for reactions involving xenon include fluorine and oxygen. These reactions often require catalysts and specific conditions, such as ultraviolet light or high temperatures .

Major Products: The major products of reactions involving xenon include xenon fluorides (XeF2, XeF4, XeF6) and xenon oxides (XeO3, XeO4). These compounds are often used as intermediates in further chemical reactions .

Scientific Research Applications

Chemistry: In chemistry, argon and xenon compounds are used to study the reactivity of noble gases and to explore new chemical bonding theories .

Biology and Medicine: Xenon has applications in medical imaging and anesthesia due to its inertness and low toxicity. It is used in magnetic resonance imaging (MRI) and as a general anesthetic .

Industry: In industry, xenon is used in lighting, such as flash lamps and arc lamps, and in satellite propulsion systems. Argon is used in welding and as a protective atmosphere for growing silicon and germanium crystals .

Mechanism of Action

The mechanism of action of argon and xenon compounds involves their interaction with specific molecular targets. For example, xenon acts as an anesthetic by inhibiting the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain transmission and neuroprotection . Argon, on the other hand, has been shown to have neuroprotective and organoprotective properties, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to argon and xenon include other noble gas compounds, such as krypton and radon compounds. These compounds also exhibit unique chemical properties due to their inertness .

Uniqueness: The uniqueness of argon and xenon compounds lies in their ability to form stable compounds despite their inert nature. This challenges the traditional understanding of noble gases and opens up new possibilities for chemical research .

Conclusion

The compound “Argon;xenon” (ArXe) represents a fascinating area of study in the field of noble gas chemistry. Its unique properties and applications in various fields highlight the potential of these inert elements to form stable compounds under specific conditions. Further research into the mechanisms and applications of argon and xenon compounds will continue to expand our understanding of these intriguing elements.

Properties

CAS No. |

869111-71-7 |

|---|---|

Molecular Formula |

Ar2Xe4 |

Molecular Weight |

604.9 g/mol |

IUPAC Name |

argon;xenon |

InChI |

InChI=1S/2Ar.4Xe |

InChI Key |

BLLMGZARCLWXBY-UHFFFAOYSA-N |

Canonical SMILES |

[Ar].[Ar].[Xe].[Xe].[Xe].[Xe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)

![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)

![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)

![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)

![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)

![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)